thermodynamic properties and phase equilibrium of 1,2-dichloro-1,1,2,3,3-pentafluoropropane
thermodynamic properties and phase equilibrium of 1,2-dichloro-1,1,2,3,3-pentafluoropropane
An In-depth Technical Guide to the Thermodynamic Properties and Phase Equilibrium of Dichloropentafluoropropane Isomers, with a Focus on 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225bb)
Abstract
This technical guide provides a comprehensive overview of the (R-225bb), a hydrochlorofluorocarbon (HCFC). Given the industrial context where dichloropentafluoropropane is often encountered as a mixture of isomers, this document also presents comparative data for other significant isomers, including R-225ca, R-225cb, and R-225da, to provide a broader and more practical perspective for researchers and scientists. The guide details fundamental physical properties, outlines the established experimental methodologies for their determination with an emphasis on the underlying scientific principles, and discusses the theoretical and experimental approaches to understanding vapor-liquid equilibrium. Environmental and safety considerations pertinent to this class of compounds are also briefly addressed.
Introduction to Dichloropentafluoropropane (HCFC-225)
Dichloropentafluoropropane, known by its refrigerant designation HCFC-225, is a volatile derivative of propane.[1] Historically, it served as a replacement for chlorofluorocarbons (CFCs), such as CFC-113, in applications like precision cleaning for the electronics and aerospace industries.[1] As a hydrochlorofluorocarbon, HCFC-225 contains chlorine and has a non-zero Ozone Depletion Potential (ODP), contributing to the depletion of the stratospheric ozone layer.[1] Furthermore, it is a potent greenhouse gas with a significant Global Warming Potential (GWP).[2] Consequently, its production and use have been phased out under the Montreal Protocol.[1]
Despite the phase-out, a thorough understanding of its physical and chemical properties remains crucial for managing existing stocks, conducting environmental fate modeling, and for researchers studying atmospheric chemistry or developing alternative substances. This guide consolidates available data for several key isomers of C₃HCl₂F₅, with a specific focus on 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225bb), to serve as a foundational resource for the scientific community.
Isomers of Dichloropentafluoropropane
The molecular formula C₃HCl₂F₅ can represent several structural isomers. The properties of these isomers can differ, making precise identification and characterization essential. The most commonly referenced isomers are listed below.
| Designation | Systematic Name | CAS Number | Chemical Structure |
| R-225ca | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | 422-56-0 | CF₃-CF₂-CHCl₂ |
| R-225cb | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | 507-55-1 | CClF₂-CF₂-CHFCl |
| R-225bb | 1,2-Dichloro-1,1,2,3,3-pentafluoropropane | 422-44-6 | CHF₂-CF₂-CClF₂ |
| R-225da | 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | 431-86-7 | CF₃-CHCl-CClF₂ |
Fundamental Thermodynamic Properties
A precise knowledge of fundamental thermodynamic properties is the bedrock of chemical process design, safety analysis, and computational modeling. This section summarizes the key physical properties of R-225bb and its related isomers.
| Property | R-225bb | R-225cb | R-225da | R-225ca | Unit |
| Molecular Formula | C₃HCl₂F₅ | C₃HCl₂F₅ | C₃HCl₂F₅ | C₃HF₅Cl₂ | - |
| Molar Mass | 202.93 | 202.93 | 202.93 | 202.94 | g/mol |
| Boiling Point | 61.2[3] | 56.1[4] | 51[5] | - | °C |
| Melting Point | - | -97[4] | - | - | °C |
| Liquid Density | 1.578 @ 25°C[3] | 1.56 @ 25°C[4] | 1.5564 @ 24°C[5] | - | g/cm³ |
| Vapor Pressure | 200 @ 25°C[3] | 286 @ 25°C[1][4] | - | - | mmHg |
| Global Warming Potential (100-yr) | - | - | - | 122[2] | - |
| Ozone Depletion Potential | - | 0.03[1] | - | - | - |
Note: Data for many properties of specific isomers are sparse in publicly available literature. Critically evaluated data from sources like the NIST/TRC Web Thermo Tables are available for other related compounds, such as R-225aa (1,1-dichloro-2,2,3,3,3-pentafluoropropane), which offers a more complete dataset including critical temperature, critical pressure, and enthalpy of vaporization.[6]
Experimental Determination of Thermodynamic Properties
The acquisition of accurate thermodynamic data relies on meticulous experimental procedures. The choice of methodology is dictated by the desired property, the state of the substance, and the required precision.
Vapor Pressure and PVT Measurement
Causality: Pressure-Volume-Temperature (PVT) data and vapor pressure curves are fundamental for developing equations of state (EoS), which mathematically describe the relationship between these variables for a substance. An accurate EoS is indispensable for designing and simulating any process involving fluid transport, phase change, or compression.
Protocol: The Static-Analytic Method This is a highly accurate method for determining vapor pressure.[7]
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Sample Purification: The sample is first purified, typically by distillation, to remove any volatile or non-volatile impurities that could affect the measured vapor pressure.
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Degassing: The purified sample is subjected to several freeze-pump-thaw cycles under vacuum to remove dissolved atmospheric gases. This step is critical because the presence of non-condensable gases would lead to erroneously high pressure readings according to Dalton's Law of Partial Pressures.
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Equilibrium Cell Loading: A known amount of the degassed sample is loaded into a thermostatically controlled equilibrium cell of a known volume.
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Thermal Equilibration: The cell is submerged in a constant-temperature bath controlled to a high precision (e.g., ±0.01 K). The contents are agitated to ensure thermal and mechanical equilibrium between the liquid and vapor phases.
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Data Acquisition: Once the temperature and pressure readings have remained stable for a prolonged period (e.g., >30 minutes), the values are recorded. The process is repeated at various temperatures to construct the vapor pressure curve.
Heat Capacity Measurement
Causality: The specific heat capacity (Cp) quantifies the amount of energy required to raise the temperature of a substance. It is a critical parameter for energy balance calculations in heat exchangers, reactors, and any process involving heating or cooling, directly impacting operational efficiency and safety.
Protocol: Differential Scanning Calorimetry (DSC) DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.
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Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc). This ensures the accuracy of the measured heat flow and temperature.
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Baseline Measurement: An initial run is performed with two empty, hermetically sealed sample pans to establish the baseline heat flow of the instrument. A flat, stable baseline is essential for accurate results.
-
Standard Measurement: A run is performed with a known standard material, typically sapphire, which has a well-characterized and stable heat capacity. This allows for the calibration of the heat flow signal.
-
Sample Measurement: A precisely weighed sample of the liquid is hermetically sealed in a pan and subjected to the same temperature program as the baseline and standard runs.
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the empty pan to the heat flow difference of the sapphire standard, according to the formula: Cp_sample = (DSC_sample / Mass_sample) * (Mass_std / DSC_std) * Cp_std
Phase Equilibrium
Phase equilibrium data, particularly Vapor-Liquid Equilibrium (VLE), are paramount for the design of separation processes like distillation and for understanding the behavior of refrigerant mixtures.[8]
Principles of Vapor-Liquid Equilibrium
For a multi-component system at a given temperature and pressure, VLE is the state where the vapor and liquid phases are in equilibrium, meaning there is no net change in the composition of either phase over time. The relationship between the composition of the liquid phase (mole fraction xᵢ) and the vapor phase (mole fraction yᵢ) is governed by thermodynamic principles.
For ideal systems, this relationship can be approximated by Raoult's Law. However, mixtures of refrigerants often exhibit non-ideal behavior due to differences in molecular size, shape, and intermolecular forces.[9] Therefore, more sophisticated models are required:
-
Equation of State (EoS) Models: Models like the Peng-Robinson EoS, combined with mixing rules (e.g., Wong-Sandler), can be used to correlate and predict VLE data for a wide range of conditions.[10][11]
-
Activity Coefficient Models: For systems at low to moderate pressures, activity coefficient models like NRTL or UNIFAC can describe the deviation from ideal liquid-phase behavior.[8][12]
Experimental Determination of VLE
Protocol: Static-Analytic Method with Phase Sampling This method is considered a gold standard for its high accuracy.[10][11]
-
Mixture Preparation: The equilibrium cell is first evacuated. Then, precise amounts of the degassed components are charged into the cell to create a mixture of a known overall composition.
-
Equilibrium Attainment: The cell is brought to a constant temperature, and the mixture is vigorously agitated for an extended period to ensure that the liquid and vapor phases reach complete thermodynamic equilibrium.[10] Stability is confirmed when temperature and pressure readings are constant.[10]
-
Phase Sampling: This is the most critical step. A specialized online sampler, such as a Rapid Online Sampler-Injector (ROLSI), is used to withdraw a small, representative sample from the vapor phase and another from the liquid phase without disturbing the equilibrium of the system.[10]
-
Compositional Analysis: Each sample is immediately injected into a Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., Thermal Conductivity Detector - TCD). The GC separates the components and allows for the precise determination of the mole fractions (xᵢ and yᵢ) in each phase.[10]
-
Data Correlation: The full set of experimental data points (T, P, xᵢ, yᵢ) is then used to regress binary interaction parameters for a chosen thermodynamic model (e.g., Peng-Robinson EoS), which allows for interpolation and extrapolation of the phase behavior.[10]
Environmental & Safety Considerations
-
Environmental Impact: As an HCFC, 1,2-dichloro-1,1,2,3,3-pentafluoropropane and its isomers possess both Ozone Depletion Potential and Global Warming Potential.[1][2] Their release to the atmosphere contributes to environmental damage, which is the scientific basis for their regulation under the Montreal Protocol.
-
Handling and Storage: These compounds are typically colorless, nonflammable liquids.[3][4] They should be stored in tightly closed containers in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases or active metals.[3][13] Standard laboratory personal protective equipment, including chemical-impermeable gloves and eye protection, should be used during handling.[3]
Conclusion
This guide has consolidated the available thermodynamic and phase equilibrium information for 1,2-dichloro-1,1,2,3,3-pentafluoropropane (R-225bb) and its common isomers. While fundamental properties like boiling point and density are documented, there is a noticeable lack of publicly available, critically evaluated data for R-225bb, particularly concerning its vapor-liquid equilibrium with other substances. The experimental protocols detailed herein represent the standard, high-integrity methods used to generate such data. Future research efforts focused on the experimental measurement of PVT properties and binary VLE for R-225bb would be invaluable for completing the thermodynamic profile of this compound and improving the accuracy of environmental and process models.
References
- W-refrigerant. (2019). Tables.
-
PubChem. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST/TRC Web Thermo Tables (WTT). 1,1-dichloro-2,2,3,3,3-pentafluoropropane -- Critically Evaluated Thermophysical Property Data. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. 1,1-Dichloro-1,2,3,3,3-pentafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Retrieved from [Link]
-
California Air Resources Board. High-GWP Refrigerants. Retrieved from [Link]
-
JUSTC. Predicting vapor-liquid equilibria of CO2+HFC binary mix. Journal of the University of Shanghai for Science and Technology. Retrieved from [Link]
-
ResearchGate. Vapor–Liquid Equilibrium Prediction of Refrigerant Mixtures with Peng–Robinson Equation of State and Binary Interaction Parameters Calculated Through Group Contribution Model. Retrieved from [Link]
-
University of Pretoria. Isothermal Vapor−Liquid Equilibrium Data for the 1,1,2,3,3,3-Hexafluoroprop-1-ene and 1,1,2,2,3,3,4,4-Octafluorocyclobutane Binary System. Retrieved from [Link]
-
CAS Common Chemistry. 1,2-Dichloro-1,1,3,3,3-pentafluoropropane. American Chemical Society. Retrieved from [Link]
-
CHBE 241 Material and Energy Balances. 3.3 – Phase equilibriums. Retrieved from [Link]
-
MDPI. A Numerical Study of Vapor–Liquid Equilibrium in Binary Refrigerant Mixtures Based on 2,3,3,3-Tetrafluoroprop-1-ene. Retrieved from [Link]
-
Skogestad, S. 7.4 Introduction to vapor/liquid equilibrium. Retrieved from [Link]
-
ResearchGate. Phase equilibrium data for mixtures involving 1,1,2,3,3,3-hexafluoro-1-propene with either propane or n-butane between 312 and 343K. Retrieved from [Link]
Sources
- 1. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]
- 2. High-GWP Refrigerants | California Air Resources Board [ww2.arb.ca.gov]
- 3. echemi.com [echemi.com]
- 4. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | C3HCl2F5 | CID 62353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1,1-dichloro-2,2,3,3,3-pentafluoropropane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. justc.ustc.edu.cn [justc.ustc.edu.cn]
- 13. 1,1-Dichloro-2,2,3,3,3-pentafluoropropane | 127564-92-5 [chemicalbook.com]
